Miransertib HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Miransertib Hydrochloride, also known as ARQ 092, is an orally available, selective allosteric inhibitor of the serine/threonine kinase Akt. This compound is currently under investigation for its potential therapeutic applications in treating various cancers and Proteus syndrome. Miransertib Hydrochloride has shown efficacy in preclinical models of diseases driven by the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Miransertib Hydrochloride involves multiple steps, starting with the preparation of the core imidazo[4,5-b]pyridine structure. The synthetic route typically includes:

- Formation of the imidazo[4,5-b]pyridine core through cyclization reactions.

- Introduction of the phenyl and aminocyclobutyl groups via substitution reactions.

- Final purification and conversion to the hydrochloride salt form.

Industrial Production Methods: Industrial production of Miransertib Hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

- Use of high-yielding cyclization and substitution reactions.

- Implementation of efficient purification techniques such as recrystallization and chromatography.

- Conversion to the hydrochloride salt to enhance stability and solubility .

化学反应分析

Types of Reactions: Miransertib Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions are used in the synthesis process to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of Miransertib Hydrochloride, which may have different biological activities .

科学研究应用

Treatment of Leishmaniasis

Miransertib has shown promising results in treating leishmaniasis, a parasitic disease caused by Leishmania species. Research indicates that Miransertib effectively inhibits the growth of both Leishmania donovani and Leishmania amazonensis.

- In Vitro Studies : In laboratory settings, Miransertib demonstrated significant anti-leishmanial activity against cultured promastigotes and intracellular amastigotes. The effective concentration (EC50) for L. amazonensis was found to be approximately 7.87 μM, significantly lower than that of miltefosine (40.83 μM), indicating superior efficacy .

- In Vivo Efficacy : In murine models, oral administration of Miransertib resulted in a substantial reduction in parasite burden in infected livers and spleens. In models of cutaneous leishmaniasis, lesions were reduced by 40% compared to control groups . These findings suggest that Miransertib could serve as a lead compound for developing new oral therapies for leishmaniasis.

Proteus Syndrome Management

Miransertib has been investigated for its role in managing Proteus syndrome, a rare genetic disorder characterized by overgrowth of various tissues.

- Longitudinal Case Study : A notable case involved an 18-year-old male treated with Miransertib over five years. The treatment led to a significant reduction in pain and slowed the progression of overgrowth associated with the syndrome. The patient tolerated the drug well, experiencing only mild side effects . This case underscores the potential of Miransertib as a targeted therapy for managing symptoms of Proteus syndrome.

Vascular Malformations

Recent studies have explored the efficacy of Miransertib in treating vascular malformations driven by mutations in the PI3K pathway.

- Research Findings : Low doses of Miransertib were shown to prevent the formation and even induce regression of PI3K-driven vascular malformations in animal models. This suggests that Miransertib may offer a novel therapeutic approach for conditions characterized by abnormal vascular growth .

Cancer Therapeutics

Miransertib has been evaluated as an anti-cancer agent due to its ability to inhibit Akt signaling pathways commonly activated in various tumors.

- Clinical Trials : Early-phase clinical trials have demonstrated that Miransertib is effective against tumors harboring PI3K pathway mutations, particularly in endometrial cancers. Its selective inhibition of Akt makes it a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Summary Table of Applications

作用机制

Miransertib Hydrochloride exerts its effects by selectively inhibiting the Akt kinase. The compound binds to the allosteric site of Akt, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also enhances autophagy in certain cellular contexts .

相似化合物的比较

Capivasertib (AZD5363): Another Akt inhibitor with a different mechanism of action.

MK-2206: An allosteric Akt inhibitor with a similar target profile.

Uniqueness: Miransertib Hydrochloride is unique due to its high selectivity for Akt and its oral bioavailability. It has shown promising results in preclinical models and is currently being evaluated in clinical trials for its therapeutic potential .

生物活性

Miransertib HCl, also known as ARQ 092, is a selective allosteric inhibitor of the AKT signaling pathway. Originally developed for cancer treatment, it has gained attention for its potential therapeutic applications in various conditions, particularly those associated with PI3K/AKT pathway dysregulation, such as Proteus syndrome and vascular malformations.

Miransertib's primary mechanism involves the inhibition of AKT, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. The compound exhibits potent inhibitory activity with IC50 values of 5.0 nM for AKT1, 4.5 nM for AKT2, and 16 nM for AKT3 . By inhibiting AKT activity, miransertib disrupts downstream signaling pathways that contribute to tumor growth and vascular abnormalities.

Efficacy in Vascular Malformations

Recent studies have demonstrated that low doses of miransertib can prevent and induce regression of PI3K-driven vascular malformations. In an in vivo model using mice with Pik3ca mutations, treatment with miransertib at doses as low as 35 mg/kg resulted in significant reductions in vascular density and endothelial cell (EC) hyperproliferation . The treatment effectively normalized the vascular structure by inhibiting PI3K signaling, as evidenced by decreased levels of phosphorylated S6 protein .

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Kerr et al. (2021) | Pik3ca-mutant mice | 35 mg/kg | Regression of vascular malformations |

| Yu et al. (2017) | Tumor xenografts | 75 mg/kg | Reduced tumor volume |

Case Studies in Proteus Syndrome

Miransertib has also been evaluated in clinical settings for patients with Proteus syndrome (PS). A notable case involved a patient treated with escalating doses from 10 mg to 50 mg daily over one year. The patient reported improved mobility and reduced size of facial bone overgrowth, alongside stable MRI findings indicating no disease progression . Another study involving multiple participants showed a pharmacodynamic endpoint where 50% inhibition of AKT was achieved in five out of six patients treated .

Therapeutic Applications Beyond Oncology

In addition to its applications in cancer and vascular malformations, miransertib has shown promise against Leishmania infections. Research indicates that it effectively controls infections caused by Leishmania donovani and Leishmania amazonensis, suggesting its potential as an antiparasitic agent .

Adverse Effects and Tolerability

The treatment with miransertib has generally been well-tolerated among patients. Reported adverse effects include dry mouth and gingivostomatitis, which resolved spontaneously . Continuous monitoring during clinical trials indicates that the compound maintains an acceptable safety profile while providing therapeutic benefits.

属性

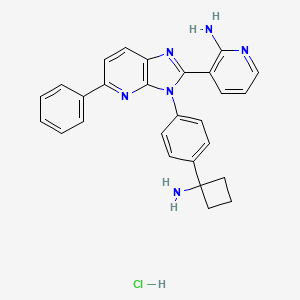

IUPAC Name |

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHSWSSVIKDJME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。